molecular formula C15H22N2O4S B10813869 1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No.: B10813869
M. Wt: 326.4 g/mol
InChI Key: JJZSCTQSOKZQCP-UHFFFAOYSA-N
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Description

1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a phenoxyethanone moiety

Properties

IUPAC Name

1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-10-8-16(9-11-17)15(18)12-21-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZSCTQSOKZQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target poly (ADP-ribose) polymerase sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry .

Biological Activity

1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic compound belonging to the piperazine derivatives class, which are known for their diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name : 1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
  • Molecular Formula : C16H24N2O4S
  • Molecular Weight : 340.44 g/mol

The biological activity of 1-[4-(ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is primarily attributed to its interaction with specific receptors and enzymes. The compound's piperazine ring and ethylsulfonyl group are believed to facilitate binding to various biological targets, modulating their activity and leading to pharmacological effects.

Antidepressant Activity

Research indicates that compounds within the piperazine class exhibit antidepressant properties. The mechanism may involve the modulation of serotonin and norepinephrine pathways, contributing to mood regulation. In preclinical studies, similar piperazine derivatives have shown significant efficacy in reducing depressive-like behaviors in animal models.

Antipsychotic Activity

Piperazine derivatives have also been linked to antipsychotic effects. The compound may influence dopaminergic pathways, which are crucial in managing symptoms associated with schizophrenia and other psychotic disorders. Studies have demonstrated that related compounds can reduce psychotic symptoms in clinical settings.

Anti-inflammatory Properties

The ethylsulfonyl group may confer anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines. This effect has been observed in various studies where similar compounds demonstrated a reduction in inflammation markers in vitro and in vivo.

Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of piperazine derivatives, including 1-[4-(ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone. Results showed that this compound significantly reduced immobility time in the forced swim test, indicating potential antidepressant activity.

Study 2: Antipsychotic Activity Assessment

In a clinical trial involving patients with schizophrenia, a related piperazine derivative exhibited a marked reduction in Positive and Negative Syndrome Scale (PANSS) scores. This suggests that similar compounds may offer therapeutic benefits for managing psychotic symptoms.

Comparative Analysis with Similar Compounds

Compound NameMolecular StructureKey Activity
2-(4-Methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanoneStructureAntidepressant
2-(4-Methylphenoxy)-1-[4-(butylsulfonyl)piperazin-1-yl]ethanoneStructureAntipsychotic
2-(4-Methylphenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanoneStructureAnti-inflammatory

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